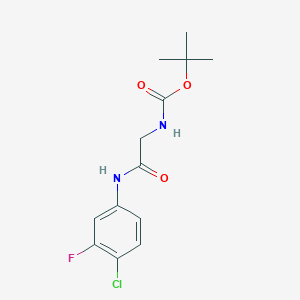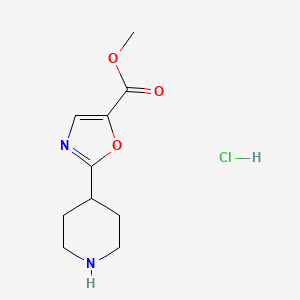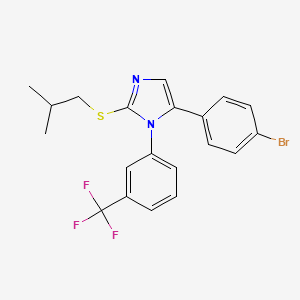![molecular formula C9H10N4O B3009659 6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2175978-95-5](/img/structure/B3009659.png)
6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. The compound’s molecular formula is C9H10N4O, and it features a triazolo-pyridazine core with a cyclobutoxy substituent.
Mechanism of Action
Target of Action
The primary target of 6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine is the bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extraterminal (BET) protein family, which includes BRD2, BRD3, BRD4, and BRDT . These proteins have two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . BRD4 has been extensively studied and is a promising therapeutic target for treating various diseases, including cancers .
Mode of Action
This compound acts as a bromodomain inhibitor . It interacts with the bromodomains of BRD4, specifically binding to the acetylated lysine recognition sites . This interaction disrupts the function of BRD4, leading to changes in gene expression and cellular processes .
Biochemical Pathways
The inhibition of BRD4 by this compound affects various biochemical pathways. BRD4 is a key component of a transcriptional complex in epigenetic events . By inhibiting BRD4, this compound can disrupt these events and alter the transcription of various genes . The exact pathways affected can vary depending on the cellular context.
Pharmacokinetics
Similar compounds in the [1,2,4]triazolo[4,3-b]pyridazine class are known to have good bioavailability
Result of Action
The result of this compound’s action is the inhibition of BRD4, leading to changes in gene expression and cellular processes . This can have various effects at the molecular and cellular levels, potentially including anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a hydrazine derivative with a dicarbonyl compound to form the triazolo-pyridazine core. The cyclobutoxy group is then introduced through an etherification reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The cyclobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific protein kinases.
Industry: It is used in the development of new materials with unique properties, such as fluorescent probes and polymers.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazine: Lacks the cyclobutoxy group but shares the core structure.
6-Hydrazino-[1,2,4]triazolo[4,3-b]pyridazine: Contains a hydrazino group instead of the cyclobutoxy group.
Uniqueness
6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the cyclobutoxy group, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets .
Properties
IUPAC Name |
6-cyclobutyloxy-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-2-7(3-1)14-9-5-4-8-11-10-6-13(8)12-9/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGIIAJBJMJQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NN3C=NN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride](/img/structure/B3009581.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-propylamino]pyrrolidine-1-carboxylate](/img/structure/B3009582.png)
![3-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B3009583.png)

![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/new.no-structure.jpg)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3009587.png)
![1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B3009589.png)


![N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B3009594.png)



![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009599.png)
